molecular formula C16H21N3O4 B5347369 N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide

N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide

Cat. No. B5347369
M. Wt: 319.36 g/mol
InChI Key: CNWXNYBUCVFKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide, also known as N-phenyl-2-[4-(morpholin-4-yl)phenyl]acetamide, is a synthetic compound that belongs to the class of N-phenylacetamides. It has been extensively studied for its various biochemical and physiological effects, particularly its role in inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

The mechanism of action of N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide involves the inhibition of PARP activity, which leads to the accumulation of DNA damage and subsequent cell death. PARP inhibitors have been shown to be particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
In addition to its role in inhibiting PARP activity, this compound has been shown to have various other biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. It has also been shown to have a protective effect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide in lab experiments include its high potency and specificity for PARP inhibition, as well as its ability to sensitize cancer cells to DNA-damaging agents. However, its limitations include its poor solubility in aqueous solutions and its potential off-target effects on other enzymes.

Future Directions

There are several future directions for the research and development of N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide involves the reaction of 4-morpholinylacetic acid with N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamidechloroacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with isopropylamine to yield the final product.

Scientific Research Applications

N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been shown to have a potent inhibitory effect on PARP, an enzyme that plays a crucial role in DNA repair and cell death processes.

properties

IUPAC Name

2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11(2)17-14(20)12-5-3-4-6-13(12)18-15(21)16(22)19-7-9-23-10-8-19/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWXNYBUCVFKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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